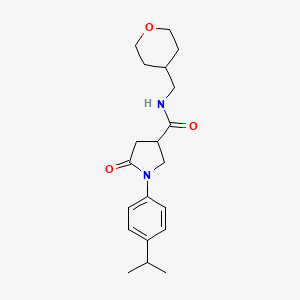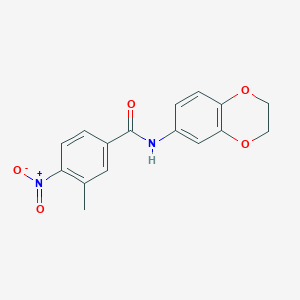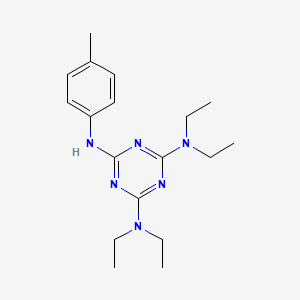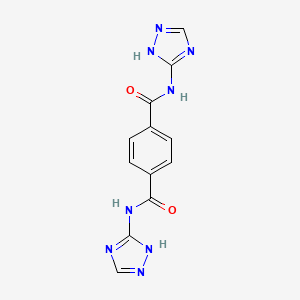
N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide, also known as CMNB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMNB is a derivative of 4-nitrobenzamide and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide is not fully understood. However, studies have shown that N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs by N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide has been shown to have significant biochemical and physiological effects. Studies have shown that N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide induces cell cycle arrest and apoptosis in cancer cells. N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide has been shown to have anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide is also soluble in organic solvents, which makes it easy to use in various assays. However, one of the limitations of N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide. One of the most significant directions is the development of new drugs based on N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide. Several analogs of N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide have been synthesized and tested for their anticancer activity. Further studies are needed to determine the structure-activity relationship of N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide and its analogs. Another future direction is the study of the mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide. Further studies are needed to determine the exact mechanism by which N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide inhibits HDACs. Finally, the study of the pharmacokinetics and pharmacodynamics of N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide is another future direction. Further studies are needed to determine the optimal dosage and administration route of N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide for its potential use as an anticancer drug.
Conclusion:
In conclusion, N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide has been synthesized using different methods and has been extensively studied for its potential applications in the development of new drugs for the treatment of cancer. N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide inhibits the activity of HDACs, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes. N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide has several advantages for lab experiments but also has some limitations. Several future directions for the study of N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide have been identified, including the development of new drugs, the study of the mechanism of action, and the study of the pharmacokinetics and pharmacodynamics of N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide.
Métodos De Síntesis
N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide can be synthesized using different methods. One of the most common methods is the reaction between 4-chloro-2-methoxy-5-methylbenzylamine and 4-nitrobenzoyl chloride in the presence of a base. The reaction yields N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide as a yellow solid with a melting point of 214-215°C.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide is in the development of new drugs for the treatment of cancer. N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-7-13(14(22-2)8-12(9)16)17-15(19)10-3-5-11(6-4-10)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVWSMUOGUUMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3,5-dichloro-4-methylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5685855.png)
![2-{3-[3-cyclopropyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]phenoxy}acetamide](/img/structure/B5685857.png)
![ethyl 3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5685868.png)
![3-(7,8,9,10-tetrahydrocyclohepta[b]indol-5(6H)-yl)propanohydrazide](/img/structure/B5685881.png)


![(3S*,4S*)-1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-4-isopropoxypyrrolidin-3-ol](/img/structure/B5685903.png)
![4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5685912.png)
![3,5-dichloro-4-methyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}benzamide](/img/structure/B5685920.png)

![4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5685932.png)


![8-{[rel-(1S,3R)-3-aminocyclopentyl]carbonyl}-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5685954.png)